Dual Reactivity Advantage: Quantitative Synthesis Yield in HCV Inhibitor Intermediate Formation
1-Chloro-5-methoxyisoquinoline serves as a direct precursor in the synthesis of 1-chloro-5-methoxy-isoquinoline 2-oxide, a key intermediate in the development of Hepatitis C Virus (HCV) inhibitors. Under specific reaction conditions, the compound can be oxidized to its N-oxide derivative with a reported yield of 24% . This specific transformation, utilizing the unique reactivity of the 1-chloro and 5-methoxy substitution pattern, is documented in patent literature for HCV therapeutics. No direct comparator data is available for this specific transformation with other isoquinolines, but the yield serves as a baseline for process optimization in this particular application.
| Evidence Dimension | Synthetic yield to N-oxide intermediate |
|---|---|
| Target Compound Data | 24% yield |
| Comparator Or Baseline | Not applicable (no direct comparator for this specific reaction) |
| Quantified Difference | Not applicable |
| Conditions | Reaction with m-chloroperoxybenzoic acid and sodium hydroxide in a dichloromethane/water solvent system |
Why This Matters
For scientists developing HCV inhibitors, this data provides a verified starting point for optimizing the synthesis of a key intermediate, highlighting the compound's utility in a specific, patented therapeutic pathway.
